2-Bromo-1-(o-tolyl)ethanone
Overview
Description
2-Bromo-1-(o-tolyl)ethanone is an organic compound with the molecular formula C9H9BrO. It is a brominated derivative of acetophenone, where the bromine atom is attached to the alpha carbon of the carbonyl group, and the phenyl ring is substituted with a methyl group at the ortho position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Mechanism of Action
Mode of Action
For instance, the bromine atom in the compound could be replaced by a nucleophile present in the biological system .
Pharmacokinetics
For instance, 2-Bromo-1-(o-tolyl)ethanone has a molecular weight of 213.07 , which is within the range that is generally favorable for oral bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature. Furthermore, the compound’s reactivity may be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(o-tolyl)ethanone plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the enzymes, leading to enzyme inhibition or activation .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states of key signaling proteins. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with specific biomolecules. This compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under inert atmosphere and room temperature conditions. Its long-term effects on cellular function can vary, with some studies indicating potential degradation and reduced activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and specific biochemical effects. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biochemical properties. These metabolic pathways can influence the overall activity and effects of this compound in biological systems .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for elucidating the compound’s overall effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall function within the cell. Studies have shown that this compound can localize to the cytoplasm, nucleus, and other subcellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(o-tolyl)ethanone typically involves the bromination of 1-(o-tolyl)ethanone. One efficient method involves the reaction of bromomethylvinylether with sodium methoxide in methanol, followed by acid hydrolysis to remove the methoxy group .
Industrial Production Methods: In industrial settings, the compound can be produced using similar bromination techniques, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(o-tolyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in methanol or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 2-Bromo-1-(o-tolyl)ethanol.
Oxidation: 2-Bromo-1-(o-tolyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(o-tolyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in developing new therapeutic agents due to its ability to interact with biological targets.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
2-Bromo-1-phenylethanone: Similar structure but lacks the methyl group on the phenyl ring.
2-Bromo-1-(p-tolyl)ethanone: Similar structure but the methyl group is at the para position instead of the ortho position.
Uniqueness: 2-Bromo-1-(o-tolyl)ethanone is unique due to the presence of the methyl group at the ortho position, which can influence its reactivity and interaction with other molecules. This structural feature can affect the compound’s steric and electronic properties, making it distinct from its analogs .
Properties
IUPAC Name |
2-bromo-1-(2-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGAXELQRATLJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497957 | |
Record name | 2-Bromo-1-(2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51012-65-8 | |
Record name | 2-Bromo-1-(2-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51012-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(2-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60497957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-2'-methylacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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